molecular formula C13H12FNO4 B11719417 Ethyl 3-[(4-Fluorophenyl)(hydroxy)methyl]isoxazole-4-carboxylate CAS No. 2006277-28-5

Ethyl 3-[(4-Fluorophenyl)(hydroxy)methyl]isoxazole-4-carboxylate

Cat. No.: B11719417
CAS No.: 2006277-28-5
M. Wt: 265.24 g/mol
InChI Key: QFDNCEGEZYYUCI-UHFFFAOYSA-N
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Description

Ethyl 3-[(4-Fluorophenyl)(hydroxy)methyl]isoxazole-4-carboxylate (CAS 2006278-05-1) is a fluorinated isoxazole derivative characterized by a hydroxyl-methyl group attached to a 4-fluorophenyl moiety at the 3-position of the isoxazole ring. Its molecular formula is C₁₃H₁₂FNO₄, with a molecular weight of 265.24 g/mol . This compound is primarily used in research settings for exploring structure-activity relationships in medicinal chemistry .

Properties

CAS No.

2006277-28-5

Molecular Formula

C13H12FNO4

Molecular Weight

265.24 g/mol

IUPAC Name

ethyl 3-[(4-fluorophenyl)-hydroxymethyl]-1,2-oxazole-4-carboxylate

InChI

InChI=1S/C13H12FNO4/c1-2-18-13(17)10-7-19-15-11(10)12(16)8-3-5-9(14)6-4-8/h3-7,12,16H,2H2,1H3

InChI Key

QFDNCEGEZYYUCI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CON=C1C(C2=CC=C(C=C2)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-[(4-Fluorophenyl)(hydroxy)methyl]isoxazole-4-carboxylate typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often employs catalysts such as copper (I) or ruthenium (II) for the cycloaddition reaction .

Industrial Production Methods: Industrial production of this compound may involve the use of resinous, nontoxic, thermally stable, and cost-effective catalysts like Amberlyst-70, which offers eco-friendly attributes and simplifies the reaction workup .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-[(4-Fluorophenyl)(hydroxy)methyl]isoxazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds with isoxazole rings often exhibit significant anticancer properties. For instance, studies have shown that derivatives of isoxazole can inhibit the proliferation of various cancer cell lines. Ethyl 3-[(4-Fluorophenyl)(hydroxy)methyl]isoxazole-4-carboxylate may possess similar properties, making it a candidate for further investigation in anticancer drug development.

A study focused on the synthesis of isoxazole derivatives demonstrated promising results against lung cancer cells, with several compounds exhibiting excellent inhibitory activity comparable to established chemotherapeutic agents like doxorubicin .

Antimicrobial Properties

Compounds in the isoxazole class have also been evaluated for their antimicrobial activities. This compound could be tested against various bacterial strains to assess its potential as an antimicrobial agent. Previous research on similar compounds has shown effectiveness against both Gram-positive and Gram-negative bacteria, indicating that modifications to the isoxazole structure can enhance antimicrobial efficacy .

Electrochemical Applications

The electrochemical behavior of isoxazole derivatives has been a subject of interest due to their potential use in sensors and electronic devices. Studies have shown that these compounds can exhibit significant oxidation and reduction potentials, which are crucial for applications in electrochemical sensors . this compound may also demonstrate favorable electrochemical properties, making it suitable for further exploration in this domain.

Comparative Analysis of Related Compounds

To better understand the potential applications of this compound, a comparison with structurally related compounds can be insightful:

Compound NameStructure FeaturesPotential Applications
Ethyl 3-[(4-Chlorophenyl)(hydroxy)methyl]isoxazole-4-carboxylateContains a chlorine atom instead of fluorineAntimicrobial and anticancer studies
Mthis compoundMethyl group may influence solubilityDrug formulation research
Ethyl 3-[(Hydroxy(4-nitrophenyl)methyl]isoxazole-4-carboxylateFeatures a nitro groupEnhanced biological activity studies

This table highlights how variations in substituents can significantly impact the properties and potential applications of similar compounds.

Mechanism of Action

The mechanism of action of Ethyl 3-[(4-Fluorophenyl)(hydroxy)methyl]isoxazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to desired biological effects .

Comparison with Similar Compounds

Key Differences in Physicochemical Properties

Lipophilicity (XLogP):

  • The target compound’s XLogP (~2.0–2.5) is lower than that of the brominated analog (~2.5–3.0) due to fluorine’s smaller atomic radius and lower hydrophobicity compared to bromine .
  • The trifluoromethyl derivative (XLogP >3.0) exhibits the highest lipophilicity due to the strong electron-withdrawing CF₃ group .

Hydrogen Bonding: The hydroxyl group in the target compound provides one additional H-bond donor, enhancing solubility in polar solvents compared to analogs lacking hydroxyl groups (e.g., ETHYL4-(4-FLUOROBENZOYL)-3-ISOXAZOLECARBOXYLATE) .

Electronic Effects:

  • Substituents like methoxy (in Sigma-Aldrich’s compound) donate electrons via resonance, contrasting with the electron-withdrawing fluorine and CF₃ groups .

Structural and Functional Implications

  • Biological Activity: Isoxazole derivatives are known for antimicrobial and anti-inflammatory activities . The hydroxyl group in the target compound may improve binding to biological targets through H-bond interactions, whereas benzoyl or bromophenyl groups might enhance membrane permeability .
  • Synthetic Utility: The hydroxyl-methyl group in the target compound offers a site for further functionalization (e.g., esterification or oxidation), unlike the static benzoyl group in ETHYL4-(4-FLUOROBENZOYL)-3-ISOXAZOLECARBOXYLATE .

Biological Activity

Ethyl 3-[(4-Fluorophenyl)(hydroxy)methyl]isoxazole-4-carboxylate is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and comparative studies with related compounds.

Chemical Structure and Properties

The compound features an isoxazole ring, characterized by a five-membered heterocyclic structure containing three carbon atoms, one nitrogen atom, and one oxygen atom. The presence of the 4-fluorophenyl group and the hydroxy methyl substituent enhances its chemical properties and biological activities.

  • Molecular Formula : C13_{13}H12_{12}FNO4_{4}
  • Molecular Weight : 265.24 g/mol

Synthesis

The synthesis of this compound typically involves several steps, including:

  • Formation of the isoxazole ring.
  • Introduction of the 4-fluorophenyl group.
  • Hydroxymethylation to incorporate the hydroxy methyl substituent.
  • Esterification to yield the final product.

Antimicrobial Properties

Research indicates that compounds containing isoxazole rings often exhibit significant antimicrobial activity. This compound has been studied for its potential to inhibit various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus5.64 - 77.38 µM
Escherichia coli2.33 - 156.47 µM
Bacillus subtilis4.69 - 22.9 µM
Pseudomonas aeruginosa13.40 - 137.43 µM

The compound demonstrated moderate to good activity against both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum potential .

Anticancer Activity

This compound has also shown promising results in anticancer evaluations, particularly against lung cancer cell lines:

Cell Line GI50 Value (nM)
A549 (Lung Cancer)Varies by derivative
Reference Drug (Doxorubicin)Standard for comparison

In studies, derivatives of isoxazoles have exhibited significant antiproliferative effects in human tumor cell lines, with some compounds showing activity comparable to established chemotherapeutics like doxorubicin .

The mechanism of action for this compound involves its interaction with specific molecular targets:

  • Enzyme Inhibition : The fluorophenyl group enhances binding affinity to certain enzymes involved in cell signaling pathways.
  • Modulation of Signaling Pathways : It is believed to influence key pathways related to cell growth and apoptosis, although exact targets are still under investigation .

Comparative Analysis with Related Compounds

To understand the impact of structural variations on biological activity, a comparison with similar compounds is essential:

Compound Name Unique Features
Ethyl 3-(4-Chlorophenyl)(hydroxy)methyl]isoxazole-4-carboxylateContains chlorine instead of fluorine; potential changes in activity
Methyl 3-(4-Fluorophenyl)(hydroxy)methyl]isoxazole-4-carboxylateMethyl group may influence solubility and reactivity
Ethyl 3-(Hydroxy(4-nitrophenyl)methyl]isoxazole-4-carboxylateNitro group may enhance certain biological activities

These comparisons highlight how variations in substituents can significantly impact the properties and potential applications of similar compounds.

Case Studies and Research Findings

Recent studies have focused on synthesizing novel isoxazole derivatives that demonstrate enhanced biological activities. For example, research published in August 2022 evaluated various substituted isoxazoles for their anticancer properties against lung cancer cells, revealing several promising candidates . The findings suggest that modifications to the isoxazole structure can lead to improved efficacy in targeting cancer cells.

Q & A

Q. How to validate crystallographic data against conflicting spectroscopic results?

  • Methodological Answer :
  • Cross-Validation : Compare SC-XRD bond lengths with DFT-optimized geometries. Discrepancies >0.05 Å suggest refinement errors .
  • Twinned Data : Use TWINLAW in SHELXL to deconvolute overlapping reflections in twinned crystals .

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